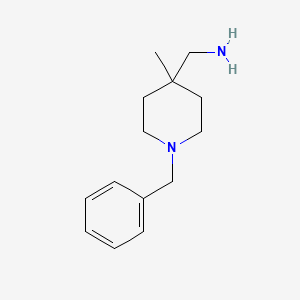
(1-benzyl-4-methylpiperidin-4-yl)methanamine
Cat. No. B8769283
M. Wt: 218.34 g/mol
InChI Key: YABJOWCDCJBOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822688B2
Procedure details


A THF (30 ml) solution of 1-benzyl-4-methylpiperidine-4-carboxamide (2.85 g) was added dropwise over 30 minutes to an ice-cooled suspension of LAH (1.40 g) in THF (50 ml) under a flow of argon gas. After beating the reaction to room temperature and stirring for 1 hour, heating and stirring were performed at 50° C. for 1 hour. The reaction liquid was ice-cooled, and a 90% THF aqueous solution (14 mL), a 15% sodium hydroxide aqueous solution (1.4 mL), and water (4.2 mL) were sequentially added. After stirring the reaction liquid at room temperature for 1 hour, Celite filtration was performed, and the filtrate was concentrated under reduced pressure to obtain 1-(1-benzyl-4-methylpiperidin-4-yl)methanamine (2.68 g).






[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH3:17])([C:14]([NH2:16])=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].O>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH2:14][NH2:16])([CH3:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)C
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
were performed at 50° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid at room temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Celite filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.68 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
